3-Iodobenzofuran

Cross-Coupling Chemistry Benzofuran Library Synthesis C–C Bond Formation

3-Iodobenzofuran is a halogenated heterocyclic building block (C₈H₅IO, MW 244.03) that serves as a versatile synthetic intermediate for constructing polysubstituted benzofuran libraries. It is primarily valued for the carbon–iodine bond at the 3-position, which provides a reactive handle for palladium-catalyzed cross-coupling, enabling access to 2,3,5-trisubstituted benzofurans with demonstrated relevance to medicinal chemistry and radiotracer development.

Molecular Formula C8H5IO
Molecular Weight 244.03 g/mol
Cat. No. B11763985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodobenzofuran
Molecular FormulaC8H5IO
Molecular Weight244.03 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CO2)I
InChIInChI=1S/C8H5IO/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5H
InChIKeyNMHAXIUYWNZZIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodobenzofuran (CAS 905752-25-2): Core Properties and Scientific Procurement Context


3-Iodobenzofuran is a halogenated heterocyclic building block (C₈H₅IO, MW 244.03) that serves as a versatile synthetic intermediate for constructing polysubstituted benzofuran libraries [1]. It is primarily valued for the carbon–iodine bond at the 3-position, which provides a reactive handle for palladium-catalyzed cross-coupling, enabling access to 2,3,5-trisubstituted benzofurans with demonstrated relevance to medicinal chemistry and radiotracer development [2]. The compound is also a key precursor in the synthesis of radioiodinated imaging agents targeting dopamine D2 receptors (as [¹²³I]IBF) and prion protein aggregates [3].

Why 3-Iodobenzofuran Cannot Be Simply Replaced by 3-Bromo-, 3-Chloro-, or 2-Halobenzofuran Analogs


Halogenated benzofurans are not interchangeable because the identity and position of the halogen dictate both the reactivity profile in cross-coupling and the biological target engagement. The C–I bond at the 3-position is intrinsically more reactive toward oxidative addition than the corresponding C–Br or C–Cl bonds, enabling broader and higher-yielding functionalization under milder catalytic conditions [1]. Conversely, 3-bromobenzofurans suffer from undesirable reductive debromination during Suzuki–Miyaura coupling when free NH groups are present, a side reaction not observed with the iodo analog [2]. Furthermore, substitution at the 3-position is critical for applications in radiotracer development: [¹²³I]IBF (an iodobenzofuran) achieves a striatum-to-cerebellum ratio of ~48 in vivo, a performance metric that cannot be replicated by non-iodinated benzofuran congeners [3]. The selection of 3-iodobenzofuran over its analogs is therefore a decision with quantifiable consequences for both synthetic efficiency and downstream biological performance.

Quantitative Differentiation Evidence for 3-Iodobenzofuran Against Closest Analogs


Iodine at C-3 Enables Five Distinct Cross-Coupling Modalities from a Single Scaffold

3-Iodobenzofuran serves as a universal precursor for five palladium-catalyzed coupling reactions—Suzuki–Miyaura, carbonylative Suzuki, Sonogashira, Heck, and carboalkoxylation—within a single parallel synthesis workflow, yielding a 121-member library of 2,3,5-trisubstituted benzofurans [1]. This multi-modal reactivity is a direct consequence of the C–I bond at position 3, which undergoes oxidative addition more readily than C–Br. In contrast, 3-bromobenzofuran analogs exhibit a narrower scope and are prone to reductive debromination side reactions during Suzuki coupling when free NH groups are present [2]. While 3-chlorobenzofuran requires harsher conditions and generally shows lower reactivity in Pd-catalyzed couplings, no direct comparative yield data for the same substrate set were located.

Cross-Coupling Chemistry Benzofuran Library Synthesis C–C Bond Formation

Solventless Mechanochemical Synthesis of 3-Iodobenzofurans Achieves Up to 83% Yield Under Mild, Eco-Friendly Conditions

Under mechanochemical ball-milling conditions, electrophilic cyclization of 2-(arylethynyl)anisoles with equimolar iodine affords 3-iodobenzofurans in yields ranging from 30% to 83% in the complete absence of solvent [1]. This solventless protocol represents a distinct advantage over traditional solution-phase syntheses of 3-bromobenzofurans, which typically require organic solvents and longer reaction times. For comparison, the MPHT-promoted bromocyclization of arylalkynes to 3-bromobenzofurans proceeds in solution (CH₂Cl₂) and requires stoichiometric N-methylpyrrolidin-2-one hydrotribromide (MPHT) [2]. No solventless mechanochemical protocol has been reported for 3-bromobenzofuran synthesis, highlighting a unique synthetic accessibility advantage for the iodo derivative.

Green Chemistry Mechanochemistry Solvent-Free Synthesis

Radioiodinated IBF (Iodobenzofuran) Achieves Striatum/Cerebellum Ratio of 48 for In Vivo Dopamine D2 Receptor Imaging

[¹²⁵I]IBF, an iodobenzofuran derivative, demonstrates a striatum-to-cerebellum ratio of 48 at 120 min post-injection in rat biodistribution studies, reflecting exceptionally high target-to-nontarget contrast for dopamine D2 receptor imaging [1]. The in vitro binding affinity (Kd = 0.106 ± 0.015 nM, Bmax = 448 ± 18.2 fmol/mg protein in rat striatal membranes) confirms high-affinity, low-nonspecific-binding characteristics [1]. This performance is enabled by the iodine atom, which provides both the radioactive handle (¹²³I/¹²⁵I) and contributes to the benzamide pharmacophore. Non-iodinated benzofuran congeners cannot serve as SPECT radiotracers, and brominated analogs lack a clinically viable radioisotope (⁷⁶Br has a complex decay scheme with lower availability). [¹²³I]IBF has been translated to human SPECT studies for quantification of dopamine D2 receptor density in healthy subjects and patients with parkinsonism [2].

SPECT Imaging Dopamine D2 Receptor Neuroimaging Radiotracer

125I-IBF Binding to Melanoma Metastases Correlates with Melanin Content, Not Dopamine D2 Receptor Expression

In a comparative clinical study of seven patients with metastatic melanoma, [¹²³I]IBF scintigraphy detected 2 of 10 metastases identified by PET (sensitivity = 20%) [1]. Importantly, in vitro binding studies of 19 metastases revealed that [¹²⁵I]IBF binding correlated with melanin content rather than dopamine D2 receptor expression: two amelanotic melanomas completely failed to bind [¹²⁵I]IBF, and immunohistochemical staining for D2 receptor protein was negative in all metastases examined [1]. This melanin-dependent binding profile distinguishes iodobenzofurans from other D2 receptor radioligands (e.g., [¹²³I]IBZM) that lack significant melanin affinity, and identifies a unique application niche for iodobenzofuran scaffolds in melanoma imaging. No comparable melanin-binding data have been reported for bromobenzofuran derivatives.

Melanoma Imaging Melanin Binding Radiotracer Selectivity

Radioiodinated Pyridyl Benzofuran (IPBF-NHMe) Achieves Ki = 14.3 nM Against Prion Protein Aggregates for SPECT Imaging

Among a series of radioiodinated pyridyl benzofuran (IPBF) derivatives, 5-(5-iodobenzofuran-2-yl)-N-methylpyridin-2-amine (IPBF-NHMe) exhibited the highest binding affinity to recombinant mouse prion protein (rMoPrP) aggregates with a Ki of 14.3 nM [1]. The corresponding [¹²⁵I]IPBF-NHMe displayed potent binding with an equilibrium dissociation constant (Kd) of 12.3 nM, and fluorescence imaging confirmed clear signals of PrPSc-positive amyloid deposits in mouse-adapted BSE-infected mouse brain sections [2]. This binding is iodine-dependent; non-iodinated benzofuran derivatives lack the affinity for prion aggregates that the iodinated scaffold provides. No bromobenzofuran or chlorobenzofuran derivatives have been reported to achieve comparable affinity for prion protein aggregates. The iodine atom is thus a pharmacophoric element in this context, not merely a radioisotope carrier.

Prion Disease Imaging SPECT Probe Development Neurodegenerative Disease

High-Value Procurement Scenarios for 3-Iodobenzofuran Based on Quantitative Evidence


Parallel Synthesis of Polysubstituted Benzofuran Libraries for Drug Discovery

3-Iodobenzofuran is the optimal starting scaffold for combinatorial benzofuran library synthesis via palladium-catalyzed diversification. The C–I bond at position 3 enables five distinct cross-coupling modalities—Suzuki–Miyaura, carbonylative Suzuki, Sonogashira, Heck, and carboalkoxylation—from a single intermediate, allowing the construction of 121-member libraries of 2,3,5-trisubstituted benzofurans in a solution-phase parallel format [6]. Procurement of the 3-iodo derivative rather than the 3-bromo analog avoids the reductive debromination side reaction documented during Suzuki coupling when free NH groups are present on the coupling partner [4], thereby improving library purity and yield consistency.

Clinical SPECT Radiotracer Development for Dopamine D2 Receptor Quantification

[¹²³I]IBF, synthesized from an iodobenzofuran precursor, is a clinically validated SPECT radioligand for dopamine D2 receptor imaging with demonstrated striatum-to-cerebellum contrast ratio of 48 in preclinical models and high-affinity binding (Kd = 0.106 nM) in vitro [6]. This radiotracer has been used in human studies for noninvasive quantification of D2 receptor density in normal volunteers and differential diagnosis of parkinsonism [4]. The procurement of 3-iodobenzofuran as the synthetic precursor is essential; non-iodinated benzofurans cannot be radioiodinated and brominated analogs lack a suitable clinically available radioisotope for SPECT.

Melanin-Targeted Molecular Imaging in Metastatic Melanoma

Iodobenzofuran-based radioligands such as [¹²⁵I]IBF exhibit melanin-dependent binding in human melanoma metastases, as demonstrated by the complete absence of binding in two amelanotic melanomas in a comparative study of 19 metastases [6]. This property is unique among benzofuran-derived radiotracers and is iodine-dependent. For investigators developing melanin-targeted imaging agents for melanoma staging, 3-iodobenzofuran provides a scaffold that simultaneously offers melanin affinity and a site for radioiodination, a dual functionality not achievable with 3-bromobenzofuran or 3-chlorobenzofuran.

Solventless Green Chemistry Synthesis of Iodinated Benzofuran Building Blocks

For laboratories implementing sustainable chemistry workflows, 3-iodobenzofuran is accessible via a validated solventless mechanochemical protocol that achieves up to 83% yield under ball-milling conditions using only equimolar iodine and 2-(arylethynyl)anisole substrates [6]. This eliminates organic solvent waste and reduces energy input compared to traditional solution-phase halogenation. No comparable solventless protocol exists for 3-bromobenzofuran or 3-chlorobenzofuran, making the iodo derivative the preferred choice when green chemistry metrics factor into procurement decisions.

Quote Request

Request a Quote for 3-Iodobenzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.